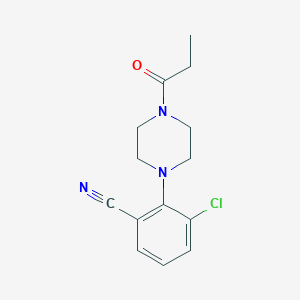

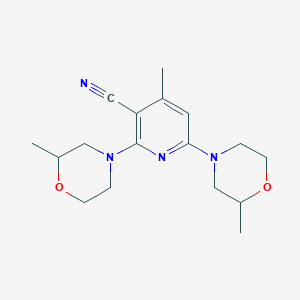

![molecular formula C8H14N2O2S2 B7591737 N-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanesulfonamide](/img/structure/B7591737.png)

N-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanesulfonamide, also known as MTSEA or MTS-ethylammonium, is a compound that has been widely used in scientific research. It belongs to the family of thiol-reactive reagents and is commonly used to study the structure and function of proteins.

Mechanism of Action

N-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanesulfonamide is a thiol-reactive reagent that covalently modifies cysteine residues in proteins. It reacts with the thiol group of cysteine residues, forming a disulfide bond. This covalent modification can alter the function of the protein, allowing researchers to study the effects of specific modifications on protein function.

Biochemical and Physiological Effects:

N-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to alter the function of ion channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) and the voltage-gated potassium channel (Kv1.3). It has also been shown to alter the activity of enzymes, such as the protease subtilisin.

Advantages and Limitations for Lab Experiments

N-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanesulfonamide has several advantages for use in lab experiments. It is a highly specific reagent that can selectively modify cysteine residues in proteins. It is also relatively easy to use and can be added directly to protein solutions. However, there are some limitations to its use. It can only modify cysteine residues, which limits its use in studying proteins that do not contain cysteine residues. It can also be toxic to cells at high concentrations.

Future Directions

There are several future directions for research using N-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanesulfonamide. One area of interest is the study of protein-protein interactions using N-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanesulfonamide as a tool. Another area of interest is the development of new thiol-reactive reagents that can selectively modify other amino acid residues in proteins. Additionally, there is interest in using N-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanesulfonamide in the development of new drugs that can selectively target specific proteins.

Synthesis Methods

N-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanesulfonamide can be synthesized by reacting 2-methyl-1,3-thiazol-4-ylmethylamine with ethyl methanesulfonate. The reaction takes place in anhydrous conditions and the product is purified by column chromatography.

Scientific Research Applications

N-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanesulfonamide has been used in a variety of scientific research applications. It is commonly used to study the structure and function of proteins, particularly ion channels. It has also been used in studies of protein-protein interactions, protein folding, and protein stability.

properties

IUPAC Name |

N-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2S2/c1-4-10(14(3,11)12)5-8-6-13-7(2)9-8/h6H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIAAOUXHRWXFFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CSC(=N1)C)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea](/img/structure/B7591655.png)

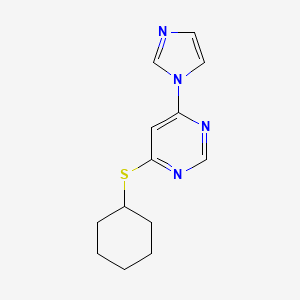

![N-[1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethyl]-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7591683.png)

![4-[(6-Chloropyrazin-2-yl)-methylamino]butan-2-ol](/img/structure/B7591688.png)

![3-Chloro-2-[4-(1-hydroxyethyl)piperidin-1-yl]benzonitrile](/img/structure/B7591695.png)

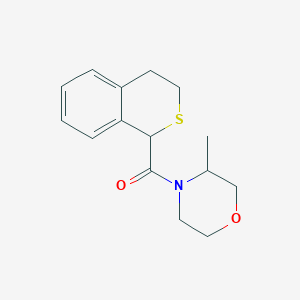

![5,6-dimethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B7591700.png)

![3-Chloro-2-[3-(2-hydroxyethyl)piperidin-1-yl]benzonitrile](/img/structure/B7591707.png)

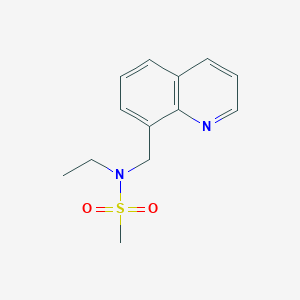

![1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B7591719.png)

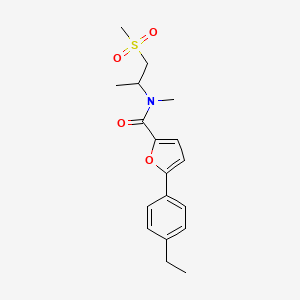

![3-[(3,4-Dimethoxyphenoxy)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole](/img/structure/B7591721.png)